molecular formula C14H10ClF3O3 B6384695 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261901-03-4

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384695
CAS RN: 1261901-03-4
M. Wt: 318.67 g/mol
InChI Key: YFUAZIGGPIGBII-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMT) is a synthetic compound belonging to the class of phenols. It is widely used in the field of organic and medicinal chemistry due to its unique properties. In particular, 5-CMT is used as a reagent for the synthesis of various compounds and as an intermediate in the production of important drugs. In addition, 5-CMT has been used in the development of various scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as drugs and pharmaceuticals, as well as in the study of biochemical and physiological effects. In particular, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the development of various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the study of the metabolism of drugs and other compounds, as well as in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is thought to interact with various proteins, such as G-proteins, which are involved in cell signaling pathways. Furthermore, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is thought to interact with various other molecules, such as hormones, which may lead to the modulation of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed that 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% may modulate the activity of various enzymes, proteins, and hormones, leading to a variety of biochemical and physiological effects. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism and the modulation of drug action. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to interact with various proteins, leading to the modulation of cell signaling pathways and the modulation of cellular processes.

Advantages and Limitations for Lab Experiments

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in lab experiments. It is relatively stable, easy to synthesize, and has a wide range of applications. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is relatively inexpensive and can be easily obtained from commercial suppliers. However, there are also some limitations associated with the use of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is a synthetic compound and may not be suitable for use in certain experiments, such as those involving natural products. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. For example, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new drugs and therapeutic agents. In addition, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used to study the mechanisms of action of various enzymes, proteins, and hormones, leading to a better understanding of their roles in biochemical and physiological processes. Furthermore, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used to study the effects of various drugs and other compounds on the body, leading to the development of more effective treatments. Finally, 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new diagnostic methods, leading to the detection of diseases at an earlier stage.

Synthesis Methods

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized using a two-step reaction involving the condensation of 5-chloro-2-methoxyphenol with trifluoromethoxybenzene. In the first step, the two reactants are heated in a solvent, such as ethanol or methanol, at reflux temperature. During this step, the two reactants undergo a nucleophilic substitution reaction, forming a trifluoromethoxybenzyl chloride intermediate. In the second step, the intermediate is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form the 5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% product.

properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-20-13-3-2-9(15)6-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUAZIGGPIGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686687
Record name 5'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261901-03-4
Record name 5'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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